

# Part 1: Met12 - A Small Peptide Inhibitor of the Fas Receptor

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Compound of Interest		
Compound Name:	Met-12	
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#### **Discovery and Overview**

Met12 is a small peptide identified as an inhibitor of the Fas receptor (also known as CD95 or APO-1), a key mediator of extrinsic apoptosis.[1] Its discovery was driven by the need to find therapeutic agents capable of mitigating programmed cell death in degenerative diseases. A primary area of research for Met12 has been in ophthalmology, specifically in preventing the death of photoreceptors and retinal pigment epithelium (RPE) cells in conditions like retinal detachment and macular degeneration.[1][2]

#### **Mechanism of Action**

Met12 functions by inhibiting the Fas receptor-mediated apoptotic pathway.[1] Upon binding of its ligand (FasL), the Fas receptor trimerizes and recruits the Fas-associated death domain (FADD) protein. This complex then recruits pro-caspase-8, leading to its cleavage and activation. Activated caspase-8 initiates a downstream caspase cascade, culminating in apoptosis. Met12 is believed to interfere with the initial stages of this signaling cascade, thereby reducing caspase activation and subsequent cell death.[1] In the context of oxidative stress-induced injury, Met12 has been shown to significantly reduce the activation of Fasmediated necroptosis in RPE cells and apoptosis in photoreceptors.[2]

## **Signaling Pathway**

The following diagram illustrates the Fas-mediated apoptosis pathway and the inhibitory action of Met12.





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Caption: Fas-mediated apoptosis pathway and the inhibitory point of Met12.

### **Experimental Protocols**

A common model to study the efficacy of Met12 involves inducing retinal injury in animal models, such as Brown-Norway rats, through the intravenous injection of sodium iodate (NaIO3).[2]

#### Procedure:

- Administer NaIO3 via femoral vein injection to induce oxidative stress and subsequent RPE and photoreceptor cell death.[2]
- Administer Met12 via intravitreal injection to assess its protective effects.[2]
- At various time points post-injection, perform in vivo analyses including fundus photography, optical coherence tomography (OCT), and fluorescein angiography to monitor retinal structure and integrity.[2]

Following in vivo experiments, ex vivo analyses are conducted on retinal tissues.

#### Procedure:

- Histology and Immunohistochemistry: Tissues are sectioned and stained to visualize retinal layers and identify specific cell types and markers of apoptosis.
- Western Blot: Protein lysates from retinal tissue are analyzed to quantify the levels of key proteins in the Fas pathway, such as activated caspases.[2]



 RT-PCR: RNA is extracted from retinal tissue to measure the gene expression levels of components of the Fas signaling pathway.

## **Quantitative Data Summary**

While specific quantitative data is not detailed in the provided search results, the findings consistently indicate a significant reduction in markers of cell death with Met12 treatment.

Parameter Measured	Effect of Met12 Treatment	Reference
Caspase Activation	Reduced	[1]
RPE Cell Death	Reduced	[2]
Photoreceptor Death	Reduced	[2]
Microglia/Macrophage Infiltration	Decreased	[2]

## Part 2: Met-pep1 - A 12-mer c-Met Receptor Binding Peptide

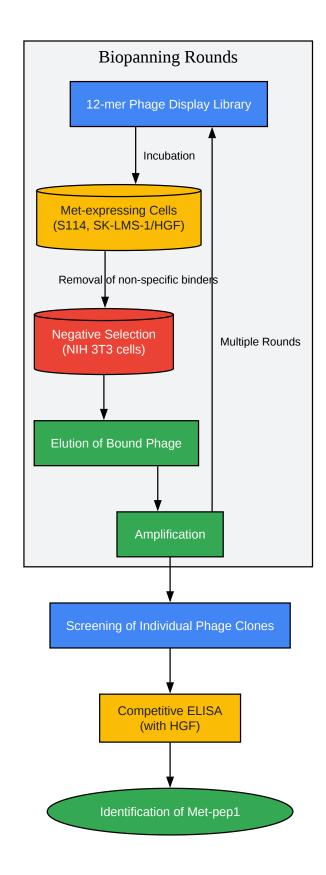
#### **Discovery and Overview**

Met-pep1 is a 12-amino acid peptide with the sequence YLFSVHWPPLKA, identified for its specific binding to the c-Met receptor.[3][4] The c-Met receptor, a receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), are often aberrantly activated in various human cancers, playing a crucial role in tumor growth, invasion, and metastasis.[5] Met-pep1 was discovered through a screening process aimed at identifying novel agents for cancer diagnostics and therapy.[3][4]

## **Discovery Workflow: Phage Display**

Met-pep1 was identified using a 12-mer random peptide phage display library.[3]





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Caption: Workflow for the discovery of Met-pep1 using phage display.



## **Characterization of Met-pep1**

Following its discovery, Met-pep1 was characterized through a series of in vitro and in vivo assays.[3][4][6]

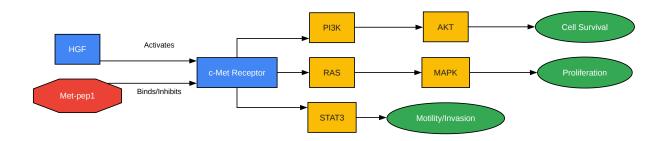
Assay	Methodology	Key Findings	Reference
Competitive ELISA	The ability of Met- pep1 to compete with HGF for binding to the Met recombinant protein was assessed.	Met-pep1 competes with HGF in a dosedependent manner.	[3]
Fluorescence- Activated Cell Sorting (FACS)	FITC-conjugated Met- pep1 was used to determine its binding to live Met-expressing cells (DU145, MKN45, PC3) and control cells (NIH 3T3).	Met-pep1 specifically binds to Met-expressing cells with low binding to control cells.	[3]
Internalization Assay	Biotinylated Met-pep1 was incubated with Met-expressing (S114) and control (NIH 3T3) cells, and its internalization was visualized.	Met-pep1 is internalized by Met-expressing cells via receptor binding.	[3]
Cell Proliferation Assay	The effect of Met- pep1 on the proliferation of human leiomyosarcoma SK- LMS-1 cells was measured in the presence and absence of HGF.	Met-pep1 inhibits the proliferation of SK-LMS-1 cells.	[3][4][6]



- Nuclear Imaging: 125I-labeled Met-pep1 was injected intravenously into nude mice bearing xenografts of Met-expressing human leiomyosarcoma (SK-LMS-1/HGF).[3][4] Total body scintigrams were obtained at various time points post-injection.[3][4]
  - Finding: Tumor-associated activity was detectable as early as 1 hour post-injection and remained visible for up to 24 hours in some animals, suggesting its potential as a diagnostic imaging agent.[3][4]

#### **c-Met Signaling Pathway**

The c-Met signaling pathway is a complex network that, upon activation by HGF, triggers multiple downstream cellular responses. Met-pep1, by binding to the c-Met receptor, can modulate this pathway.



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Caption: Simplified c-Met signaling pathway and the point of interaction for Met-pep1.

#### Conclusion

The peptides Met12 and Met-pep1, though both designated with "Met" and a numerical value, represent distinct therapeutic and diagnostic opportunities. Met12, as a Fas receptor inhibitor, shows promise in treating degenerative diseases characterized by excessive apoptosis. In contrast, Met-pep1, a specific binder of the c-Met receptor, holds potential as a tool for cancer imaging and as a basis for developing targeted cancer therapies. This guide provides a foundational understanding of their discovery, characterization, and the experimental



frameworks used to evaluate their function, serving as a valuable resource for professionals in the field of drug discovery and development.

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